Nepalensinol F
Description
Nepalensinol F is a stilbenoid secondary metabolite isolated from Kobresia nepalensis . It belongs to the nepalensinol series (D, E, F, G), characterized by a polyphenolic backbone with varying substituents. This compound has been identified as a potent inhibitor of human DNA topoisomerase II (Topo II), specifically disrupting the enzyme's decatenation activity on kinetoplast DNA .
Properties
Molecular Formula |
C56H42O12 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
(1S,8R,9S,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9S,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52-,53+,54+,55-,56-/m1/s1 |
InChI Key |
YQQUILZPDYJDQJ-RNDSKEHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@@H]9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Regioselective Coupling Reactions
Programmable synthesis of Nepalensinol F involves C–C and C–O bond formations through:
-
Radical Cascades : Self-merging resveratrol monomers via regioselective coupling at C8–C10′ positions, mimicking biosynthetic pathways .
-
Cationic Cycloaddition : Intermolecular [4+2] cycloaddition between vinyl quinone methides and dienes, promoted by Brønsted or Lewis acids .
Key Mechanistic Features:
-
Stepwise Cycloaddition : Computational studies support a cationic Diels-Alder pathway for tetramer assembly .
-
Thermodynamic Control : Equilibration of intermediates ensures stereoconvergence, overriding kinetic preferences .
Oxidation and Functionalization
This compound undergoes oxidative transformations critical for bioactivity:
-
Hydroxylation : Selective oxidation at benzylic positions generates polyphenolic motifs, enhancing antioxidant capacity .
-
Dimerization Inhibition : Competitive inhibition of COX-2 and NF-κB pathways via radical scavenging .
Table 2: Bioactivity-Linked Reactions
Degradation and Stability
This compound exhibits pH-dependent stability:
-
Acidic Conditions : Reversible C–C bond scission regenerates monomeric phenoxyl radicals .
-
Thermal Degradation : Homolytic dissociation equilibrium in solution (ΔG‡ ≈ 25 kcal/mol) .
Comparative Reactivity with Analogues
This compound’s reactivity aligns with other resveratrol tetramers but differs in stereoelectronic effects:
Comparison with Similar Compounds
Structural and Functional Comparison Within the Nepalensinol Series
Nepalensinol F exhibits superior Topo II inhibitory activity compared to its structural analogs, Nepalensinol D, E, and G (Table 1). While all four compounds share a stilbenoid core, the specific arrangement of hydroxyl groups and other substituents likely dictates their bioactivity.
Table 1: Comparative Topo II Inhibitory Activity of Nepalensinol Compounds
| Compound | Source | Target Enzyme | Inhibitory Activity (Relative) |
|---|---|---|---|
| Nepalensinol D | Kobresia nepalensis | Topo II | Moderate |
| Nepalensinol E | Kobresia nepalensis | Topo II | Moderate |
| This compound | Kobresia nepalensis | Topo II | High |
| Nepalensinol G | Kobresia nepalensis | Topo II | Low-Moderate |
Source: Adapted from Table 5 in and Encyclopedia of Traditional Chinese Medicines .
Comparison with Other Topo II Inhibitors
This compound’s activity contrasts with β-sitosterol, a sterol from Polygonum multiflorum, which inhibits both Topo I and II. While β-sitosterol demonstrates broad-spectrum inhibition, this compound’s selectivity for Topo II may reduce off-target effects in therapeutic applications . Additionally, β-sitosterol’s distinct steroidal structure highlights how diverse chemical classes can target Topo II through different mechanisms.
Key Structural Differences Influencing Activity:
- This compound: Polyphenolic stilbenoid with hydroxyl groups enabling hydrogen bonding and π-π stacking with Topo II.
- β-Sitosterol : Sterol with a rigid tetracyclic structure, leveraging hydrophobic interactions for enzyme binding.
Mechanistic Insights from Related Stilbenoids
While direct data on this compound’s binding mode are unavailable, studies on structurally similar compounds like Nepalensinol B and Ampelopsin H provide insights. For example:
- Hydrogen Bonding: Nepalensinol B’s strong binding to TNF is attributed to hydrogen bonds with Ser60 and Gln61 . Analogously, this compound may utilize similar interactions with Topo II residues.
- Steric Effects: Substituting a hydroxyl group in Nepalensinol B (to form Ampelopsin H) introduces steric clashes with Tyr209, reducing binding affinity . This underscores how minor structural modifications in stilbenoids significantly impact bioactivity—a principle likely applicable to this compound.
Research Limitations and Discrepancies
A notable discrepancy exists between sources: highlights this compound’s superior Topo II inhibition , while describes the nepalensinol series as having “high IC50 values” (implying lower potency) . This inconsistency may arise from differences in assay conditions or translational errors. Further experimental validation is required to resolve this ambiguity.
Q & A
Basic Research Questions
Q. What validated protocols exist for isolating Nepalensinol F from natural sources?
- Methodological guidance : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as flash chromatography or HPLC. Critical parameters include solvent polarity gradients (e.g., 30–100% methanol in water) and column material selection (C18 silica for reverse-phase separations). Reproducibility requires strict documentation of plant material origin, extraction times, and temperature controls .
- Data validation : Purity should be confirmed via HPLC-MS (≥95% purity threshold) and NMR spectral comparison with published data. Include retention times and solvent system details in supplementary materials to aid replication .
Q. How is the structural elucidation of this compound performed?
- Analytical workflow : Use a combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS). For stereochemical determination, compare experimental CD spectra with computational predictions (e.g., TDDFT calculations). Report coupling constants (e.g., J = 8.2 Hz) and NOE correlations in tabular format .
- Contradiction resolution : If NMR data conflicts with literature (e.g., δ 3.45 ppm vs. δ 3.52 ppm for a key proton), re-examine solvent effects or consider crystallographic validation .
Advanced Research Questions
Q. What experimental design strategies optimize this compound’s synthetic pathway?
- Key parameters : Employ factorial design (e.g., 2³ factorial experiments) to evaluate reaction variables: catalyst loading (5–20 mol%), temperature (60–100°C), and solvent polarity (THF vs. DCM). Use ANOVA to identify significant factors (e.g., p < 0.05) impacting yield .
- Validation : Cross-check intermediates via in-line IR spectroscopy and LC-MS monitoring. For scalability, perform kinetic studies (time vs. conversion rate) and thermodynamic analyses (ΔG‡ calculations) .
Q. How should researchers address contradictory bioactivity data across studies?
- Root-cause analysis :
- Biological assays : Compare cell lines (e.g., HepG2 vs. HEK293), assay protocols (MTT vs. resazurin), and this compound concentrations (IC₅₀ values ± SEM).
- Chemical variability : Batch-to-batch purity differences (e.g., 90% vs. 98%) may explain discrepancies. Use qNMR for absolute quantification .
Q. What methodologies ensure robust quantification of this compound in complex matrices?
- LC-MS/MS optimization :
- Ionization : Compare ESI⁺ vs. APCI⁺ modes for sensitivity.
- Matrix effects : Use isotope-labeled internal standards (e.g., this compound-d₃) to correct for signal suppression/enhancement .
- Validation metrics : Report LOD/LOQ (e.g., 0.1 ng/mL and 0.3 ng/mL), linearity (R² ≥ 0.995), and recovery rates (85–115%) per ICH guidelines .
Data Reporting and Reproducibility
Q. How should researchers document this compound’s stability under varying conditions?
- Experimental design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via UPLC-PDA and characterize major impurities via HR-MS/MS .
- Reporting standards : Include degradation kinetics (e.g., k = 0.021 day⁻¹) and Arrhenius plots in supplementary tables. Reference ICH Q1A(R2) guidelines for protocol adherence .
Q. What statistical approaches are appropriate for dose-response studies?
- Analysis framework :
- Nonlinear regression (4-parameter logistic model) for IC₅₀/EC₅₀ calculations.
- Use the F-test to compare curve slopes (e.g., wild-type vs. mutant cell lines).
Tables for Critical Parameters
| Parameter | Recommended Specification | Evidence Source |
|---|---|---|
| Purity threshold | ≥95% (HPLC-MS) | |
| Stability storage | -20°C, desiccated | |
| NMR solvent | CD₃OD or DMSO-d₆ | |
| Bioassay replicates | n ≥ 3, technical duplicates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
